molecular formula C24H28N2O4 B4883709 1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone

1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone

Cat. No.: B4883709
M. Wt: 408.5 g/mol
InChI Key: VASBQSYORIPQQG-UHFFFAOYSA-N
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Description

1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone is a complex organic compound that features a unique structure combining isoquinoline, piperidine, and phenoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the Piperidine Ring: This involves nucleophilic substitution reactions where the isoquinoline derivative reacts with a piperidine derivative.

    Introduction of the Phenoxy Group: This step often involves etherification reactions, where the phenol derivative reacts with an appropriate halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenoxy or piperidine derivatives.

Scientific Research Applications

1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone is unique due to its combination of isoquinoline, piperidine, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-17(27)25-13-10-21(11-14-25)30-22-8-7-19(15-23(22)29-2)24(28)26-12-9-18-5-3-4-6-20(18)16-26/h3-8,15,21H,9-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASBQSYORIPQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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